REACTION_CXSMILES
|
OO.C([OH:7])(C)(C)C.C=CCCCCCC.[O:16]([CH:18]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][OH:20])O>[W].C(OC)(C)(C)C>[O:20]([CH2:19][CH:18]([OH:16])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
2-hydroperoxy-1-hydroxyoctane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(O)C(CO)CCCCCC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[W]
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 50 mL flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
a refluxing condensing tube
|
Type
|
CUSTOM
|
Details
|
to react these materials
|
Type
|
CUSTOM
|
Details
|
To the resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Name
|
|
Type
|
product
|
Smiles
|
O(O)CC(CCCCCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |